![molecular formula C8H5N3O5 B14256524 2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- CAS No. 392713-93-8](/img/structure/B14256524.png)
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- is a synthetic compound known for its antibacterial properties. It is commonly used in the treatment of urinary tract infections due to its effectiveness against a broad spectrum of bacteria. The compound is also known by its chemical name, nitrofurantoin, and has been widely studied for its pharmacological and chemical properties .
Preparation Methods
The synthesis of 2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- typically involves the reaction of 1-aminohydantoin sulfate with 5-nitro-2-furaldehyde diacetate . This reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction conditions, with additional steps to purify and crystallize the final product .
Chemical Reactions Analysis
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates that inactivate bacterial ribosomal proteins.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s activity.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- involves its reduction by bacterial nitroreductases to form reactive intermediates. These intermediates inactivate bacterial ribosomal proteins and other macromolecules, inhibiting vital biochemical processes such as protein synthesis, aerobic energy metabolism, DNA synthesis, RNA synthesis, and cell wall synthesis . This broad-based mode of action helps prevent the development of bacterial resistance .
Comparison with Similar Compounds
2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]- is unique compared to other similar compounds due to its specific antibacterial properties and its effectiveness in treating urinary tract infections. Similar compounds include:
Nitrofurazone: Another nitrofuran derivative with antibacterial properties.
Furazolidone: Used in the treatment of bacterial and protozoal infections.
Nifuroxazide: An antibacterial agent used to treat gastrointestinal infections.
These compounds share similar chemical structures but differ in their specific applications and effectiveness against various types of bacteria .
Properties
CAS No. |
392713-93-8 |
|---|---|
Molecular Formula |
C8H5N3O5 |
Molecular Weight |
223.14 g/mol |
IUPAC Name |
5-[(5-nitrofuran-2-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H5N3O5/c12-7-5(9-8(13)10-7)3-4-1-2-6(16-4)11(14)15/h1-3H,(H2,9,10,12,13) |
InChI Key |
QFWCTABYNWDQLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


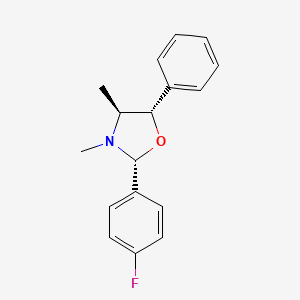
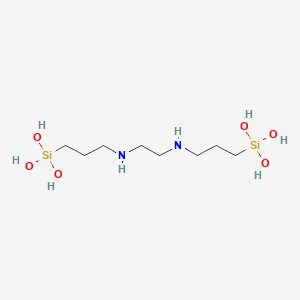
![{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol](/img/structure/B14256469.png)
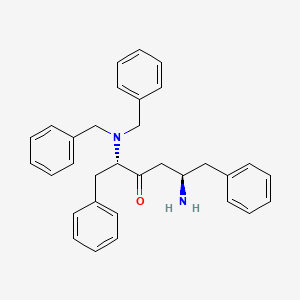

![1,1'-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol)](/img/structure/B14256478.png)
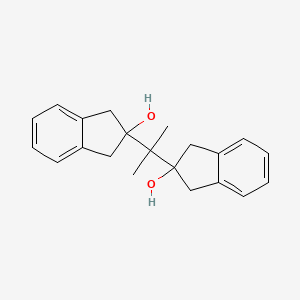
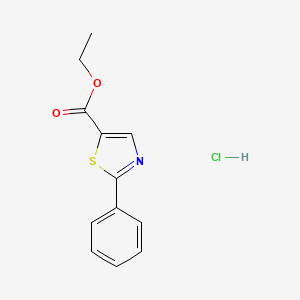
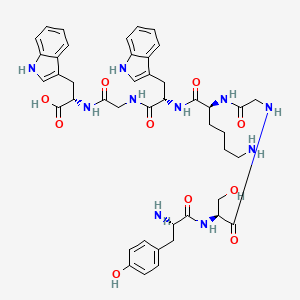
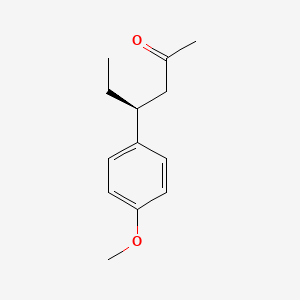

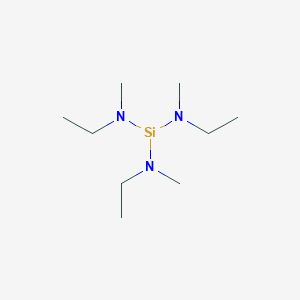
![4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide](/img/structure/B14256526.png)
![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)
